molecular formula C17H16N4O2S B2463998 Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone CAS No. 1396759-16-2

Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2463998
CAS RN: 1396759-16-2
M. Wt: 340.4
InChI Key: YRBIYIOYGRNQRJ-UHFFFAOYSA-N
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Description

“Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their greener synthetic methodology and tunable photophysical properties. Specifically, electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors. These PPs can serve as solid-state emitters, comparable to commercial probes like coumarin-153 and rhodamine 6G .

Drug Design and Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines have been utilized in designing compounds with specific biological targets. For instance, they have been employed in the development of inhibitors for kinases (such as JAK kinase, p38 kinase, and ERK), adenosine receptors, and other therapeutic agents . Their unique scaffold provides opportunities for rational drug design.

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines exhibit antitrypanosomal activity, making them relevant in the fight against parasitic diseases. This property has attracted interest in drug discovery efforts aimed at combating trypanosomiasis .

Cancer Research

Recent studies have shown that certain pyrazolo[1,5-a]pyrimidines possess potent cytotoxic activity against cancer cell lines. These compounds could potentially be developed as anticancer agents, particularly against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) .

Biological Sensing and Chelation

The heteroatoms (B, N, O, or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions. Their synthetic accessibility allows for structural diversity, making them useful in molecular sensing and bioimaging applications .

Stable 1,2,3-Triazole Derivatives

Pyrazolo[1,5-a]pyrimidines can be functionalized to incorporate 1,2,3-triazole moieties. These triazoles are stable under various conditions and exhibit diverse biological activities, including anti-tubercular, anti-HIV, and anticancer properties .

Future Directions

The future directions for “Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone” and related compounds could involve further development and evaluation of their biological activities. For example, some substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra . Similarly, some pyrazolo[3,4-b]pyridine derivatives showed acceptable activity as TRK inhibitors . These findings suggest that these compounds have potential for further exploration in the treatment of tuberculosis and cancer .

properties

IUPAC Name

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(13-12-18-21-6-2-1-4-14(13)21)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBIYIOYGRNQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone

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